4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide
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Overview
Description
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is a complex organic compound that belongs to the class of benzotriazines This compound is characterized by the presence of a benzotriazine ring fused with a butanamide moiety, along with a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzotriazine Ring: The benzotriazine ring is synthesized by reacting appropriate aromatic amines with nitrous acid, followed by cyclization.
Attachment of Butanamide Moiety: The butanamide group is introduced through an amide coupling reaction, using reagents such as carbodiimides or other coupling agents.
Introduction of Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is incorporated via a nucleophilic substitution reaction, often using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine: Shares the benzotriazine core but lacks the butanamide and trifluoromethyl phenyl groups.
3-Hydroxy-1,2,3-benzotriazin-4(3H)-one: Another benzotriazine derivative with different substituents.
Uniqueness
4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its combination of the benzotriazine ring, butanamide moiety, and trifluoromethyl phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H15F3N4O2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[2-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C18H15F3N4O2/c19-18(20,21)13-7-2-4-9-15(13)22-16(26)10-5-11-25-17(27)12-6-1-3-8-14(12)23-24-25/h1-4,6-9H,5,10-11H2,(H,22,26) |
InChI Key |
KPTWBJNSRSBPHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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